2,5-Dibromo-3,6-difluorophenylacetic acid
CAS No.: 1804414-32-1
Cat. No.: VC2759115
Molecular Formula: C8H4Br2F2O2
Molecular Weight: 329.92 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1804414-32-1 |
|---|---|
| Molecular Formula | C8H4Br2F2O2 |
| Molecular Weight | 329.92 g/mol |
| IUPAC Name | 2-(2,5-dibromo-3,6-difluorophenyl)acetic acid |
| Standard InChI | InChI=1S/C8H4Br2F2O2/c9-4-2-5(11)7(10)3(8(4)12)1-6(13)14/h2H,1H2,(H,13,14) |
| Standard InChI Key | MIBMQSIGKVSWTQ-UHFFFAOYSA-N |
| SMILES | C1=C(C(=C(C(=C1Br)F)CC(=O)O)Br)F |
| Canonical SMILES | C1=C(C(=C(C(=C1Br)F)CC(=O)O)Br)F |
Introduction
2,5-Dibromo-3,6-difluorophenylacetic acid is a halogenated aromatic acid with the molecular formula C8H4Br2F2O2. It is characterized by its unique combination of bromine and fluorine substituents on the aromatic ring, which significantly influences its chemical properties and potential biological activities. This compound is part of a broader class of fluorophenylacetic acids, which have been studied for their diverse applications in chemistry and biology.
Synthesis
The synthesis of 2,5-Dibromo-3,6-difluorophenylacetic acid typically involves halogenation reactions. These reactions can be complex and require careful control of conditions to achieve the desired substitution pattern. The synthesis often starts with a simpler fluorophenylacetic acid derivative, which is then subjected to bromination reactions to introduce the bromine substituents at the correct positions.
Biological Activity
While specific research on the biological activity of 2,5-Dibromo-3,6-difluorophenylacetic acid is limited, compounds with similar structures have shown potential antimicrobial and anticancer properties. The halogenated structure may enhance interactions with biological targets such as enzymes and receptors, potentially modulating their activity. Further studies are needed to fully elucidate its mechanisms of action and potential therapeutic applications.
Applications and Research Findings
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|
| 2,5-Dibromo-3,6-difluorophenylacetic acid | C8H4Br2F2O2 | 329.93 | 1804414-32-1 |
| 2,4-Dibromo-3,6-difluorophenylacetic acid | C8H4Br2F2O2 | 329.93 | 1806305-94-1 |
| 2,3-Dibromo-5,6-difluorophenylacetic acid | C8H4Br2F2O2 | 329.93 | - |
The table above highlights the similarity in molecular formula and weight among different dibromo-difluorophenylacetic acids, emphasizing the importance of precise structural characterization for understanding their properties and applications.
Future Directions
Future research should focus on exploring the specific biological activities of 2,5-Dibromo-3,6-difluorophenylacetic acid, including its potential as an antimicrobial or anticancer agent. Additionally, developing efficient synthesis methods that can be scaled up for industrial applications will be crucial for its practical use.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume